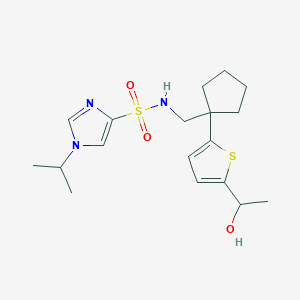

4-chloro-N-(5-chloropyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-N-(5-chloropyridin-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel thiourea derivative 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) were synthesized and characterized by elemental analysis, FTIR and 1H-NMR techniques .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, a novel thiourea derivative 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) was characterized by single-crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of 2-chlorobenzoyl chloride with KSCN in acetone was used for the synthesis of the HL .Physical And Chemical Properties Analysis

The molecular formula of “4-chloro-N-(5-chloropyridin-2-yl)benzamide” is C13H9Cl2N3OS and its molecular weight is 326.2 .Wissenschaftliche Forschungsanwendungen

Transition Metal Complexes and Antioxidant Activities

- Transition Metal Complexes : A study highlighted the synthesis and characterization of a thiourea derivative related to 4-chloro-N-(5-chloropyridin-2-yl)benzamide and its transition metal complexes. These complexes were examined using techniques like FTIR, 1H-NMR, and X-ray diffraction. This research is crucial in understanding the structural and chemical properties of such complexes (Yeşilkaynak, 2016).

- Antioxidant Activities : The same study also explored the antioxidant activities of these complexes. They were screened using assays like DPPH and ABTS, indicating the compound's potential in antioxidative applications (Yeşilkaynak, 2016).

Potential in Cancer Therapy

- RET Kinase Inhibition : Research on derivatives of 4-chloro-benzamides containing substituted heteroaryl rings, including a structure similar to 4-chloro-N-(5-chloropyridin-2-yl)benzamide, showed promising results as RET kinase inhibitors for cancer therapy. These compounds exhibited moderate to high potency in inhibiting RET kinase activity, suggesting their potential as lead compounds in cancer treatment (Han et al., 2016).

Structural Characterization and Pharmaceutical Applications

- Structural Characterization : A study on a compound structurally related to 4-chloro-N-(5-chloropyridin-2-yl)benzamide demonstrated the importance of characterizing such compounds using methods like X-ray diffraction, thermal analysis, and NMR spectroscopy. This is vital for understanding their structural properties and potential pharmaceutical applications (Yanagi et al., 2000).

Neuroleptic Activity

- Potential Neuroleptics : Benzamides, similar in structure to 4-chloro-N-(5-chloropyridin-2-yl)benzamide, were investigated for their neuroleptic activity. These compounds were found to have inhibitory effects on certain stereotyped behaviors in rats, indicating their potential use as neuroleptics in psychiatric disorders (Iwanami et al., 1981).

Anti-Tubercular Applications

- Novel Anti-Tubercular Derivatives : Research on benzamide derivatives, related to 4-chloro-N-(5-chloropyridin-2-yl)benzamide, showed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings suggest the potential of such compounds in developing new anti-tubercular treatments (Nimbalkar et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Future research could focus on the potential applications of “4-chloro-N-(5-chloropyridin-2-yl)benzamide” and similar compounds. For instance, thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They have also been studied as antitubercular, antibacterial, antifungal, anti-thyroidal and insecticidal properties .

Eigenschaften

IUPAC Name |

4-chloro-N-(5-chloropyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVRTIFRMROPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-chloropyridin-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)

![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)